molecular formula C17H21N3O3S B7017999 N-[2-(furan-2-yl)ethyl]-4-(5-methylthiophene-2-carbonyl)piperazine-1-carboxamide

N-[2-(furan-2-yl)ethyl]-4-(5-methylthiophene-2-carbonyl)piperazine-1-carboxamide

Cat. No.: B7017999
M. Wt: 347.4 g/mol
InChI Key: FOZLTBUTWQMVQR-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)ethyl]-4-(5-methylthiophene-2-carbonyl)piperazine-1-carboxamide is a complex organic compound that features a furan ring, a thiophene ring, and a piperazine ring

Properties

IUPAC Name

N-[2-(furan-2-yl)ethyl]-4-(5-methylthiophene-2-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-13-4-5-15(24-13)16(21)19-8-10-20(11-9-19)17(22)18-7-6-14-3-2-12-23-14/h2-5,12H,6-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZLTBUTWQMVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCN(CC2)C(=O)NCCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)ethyl]-4-(5-methylthiophene-2-carbonyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the furan and thiophene derivatives. The key steps include:

    Formation of the Furan Derivative: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Thiophene Derivative: Thiophene derivatives are often synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Coupling Reactions: The furan and thiophene derivatives are then coupled with piperazine through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)ethyl]-4-(5-methylthiophene-2-carbonyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiophene moiety can be reduced to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)ethyl]-4-(5-methylthiophene-2-carbonyl)piperazine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)ethyl]-4-(5-methylthiophene-2-carbonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The furan and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-yl)ethyl]-4-(thiophene-2-carbonyl)piperazine-1-carboxamide
  • N-[2-(furan-2-yl)ethyl]-4-(5-methylfuran-2-carbonyl)piperazine-1-carboxamide

Uniqueness

N-[2-(furan-2-yl)ethyl]-4-(5-methylthiophene-2-carbonyl)piperazine-1-carboxamide is unique due to the presence of both furan and thiophene rings, which provide a distinct electronic environment and potential for diverse interactions with biological targets. This dual heterocyclic system is not commonly found in similar compounds, making it a valuable subject for further research.

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